The compound belongs to the broader category of oxazaborolidines, which are recognized for their utility in catalysis and organic synthesis. They are derived from the reaction of boron-containing compounds with nitrogen-containing heterocycles. The specific stereochemistry of (4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine contributes to its effectiveness as a chiral catalyst in various reactions .
The synthesis of (4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine can be achieved through several methods:
The molecular structure of (4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine features:
(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is primarily utilized in asymmetric synthesis reactions:
The mechanism by which (4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine operates involves:
Studies indicate that the use of this compound can lead to enantiomeric excesses greater than 90% in various reactions .
The physical and chemical properties of (4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine include:
(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine finds extensive applications in:
The emergence of boron heterocycles as asymmetric catalysts represents a paradigm shift in synthetic methodology. Early boron-mediated reductions suffered from poor enantiocontrol until Itsuno's pioneering work in 1981 demonstrated that chiral amino alcohol-borane complexes could reduce ketones enantioselectively [2] [5]. This culminated in Corey, Bakshi, and Shibata's 1987 refinement: the development of thermally stable, highly efficient oxazaborolidine catalysts. Their eponymous CBS catalyst system exploited in situ generation of oxazaborolidine-borane adducts, achieving >90% ee in ketone reductions—unprecedented at the time [2] [5] [8]. The (4R)-2-methyl-4,5,5-triphenyl variant (CAS# 155268-88-5) soon became indispensable due to its crystallinity, configurational stability, and exceptional stereoselectivity with diverse substrates [4] [5]. Industrial adoption accelerated after 2012, when one-pot procedures using NaBH₄ and diphenylprolinol enabled kilogram-scale synthesis of drug intermediates like fluoxetine and rivastigmine [2].
Table 1: Evolution of Oxazaborolidine Catalysts
Year | Development | Key Contribution |
---|---|---|
1981 | Itsuno alkoxyamine-borane complexes | First enantioselective ketone reductions (ee ≤80%) |
1987 | Corey-Bakshi-Shibata oxazaborolidines | Defined catalyst structure; ee >90% for acetophenone reduction |
1992 | X-ray structure of (4R)-triphenyl variant | Confirmed tricyclic geometry and boron coordination |
2012 | One-pot NaBH₄/diphenylprolinol protocol | Scalable synthesis avoiding hazardous borane complexes |
(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine (C₂₁H₂₀BNO, MW 313.20 g/mol) features a unique tricyclic framework integrating boron into a fused heterocyclic system [1] [4]. Critical structural elements include:
Mechanistically, the catalyst activates borane (BH₃) via coordination, generating a chiral borohydride species. Ketone reduction proceeds through a six-membered transition state where:
Table 2: Key Structural Parameters from DFT and X-ray Studies
Parameter | Value | Functional Role |
---|---|---|
B–N bond length | 1.68 Å | Lewis acid-base adduct formation |
N–B–O angle | 123° | Creates electrophilic boron center |
Dihedral angle (Ph rings) | 84–88° | Enforces chiral environment |
B–C (methyl) length | 1.52 Å | Modulates boron electrophilicity |
The (4R)-stereochemistry is essential for high enantioselectivity, as it dictates the spatial arrangement of the triphenyl "walls" that differentiate prochiral faces. In ketone reductions, the (4R)-configured catalyst forces the larger substituent (Rₗ) away from the pseudo-axial phenyl group at C5, while the smaller substituent (Rₛ) points toward boron’s methyl group [2] [5]. This steric control enables exceptional ee values (typically >95%) for:
Industrial applications exploit this precision:
Notably, the catalyst’s efficacy persists at ultra-low loadings (0.05 mol%) in specialized applications, though 5–20 mol% is typical. Sensitivity to protic solvents mandates rigorous anhydrous conditions to prevent hydrolysis and erosion of ee [2] [7].
Table 3: Representative Enantioselective Reductions with (4R)-CBS Catalyst
Substrate Class | Product | ee (%) | Industrial Application |
---|---|---|---|
Aryl-CH₃ ketones | Chiral benzylic alcohols | 95–99 | Antihypertensive intermediates |
β-Keto esters | syn-1,3-Diols | >90 | Statin side chains |
Prochiral biaryl lactones | Axially chiral binaphthyls | 99 | Chiral ligands/ catalysts |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: